Cas no 1779686-01-9 (Methyl 2-amino-4-hydroxyhexanoate)
Methyl 2-amino-4-hydroxyhexanoate Chemical and Physical Properties
Names and Identifiers
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- EN300-1300190
- methyl 2-amino-4-hydroxyhexanoate
- 1779686-01-9
- Methyl 2-amino-4-hydroxyhexanoate
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- Inchi: 1S/C7H15NO3/c1-3-5(9)4-6(8)7(10)11-2/h5-6,9H,3-4,8H2,1-2H3
- InChI Key: FEVKVBLMUQJBOP-UHFFFAOYSA-N
- SMILES: OC(CC)CC(C(=O)OC)N
Computed Properties
- Exact Mass: 161.10519334g/mol
- Monoisotopic Mass: 161.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 72.6Ų
Methyl 2-amino-4-hydroxyhexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1300190-0.05g |
methyl 2-amino-4-hydroxyhexanoate |
1779686-01-9 | 0.05g |
$924.0 | 2023-06-06 | ||
| Enamine | EN300-1300190-0.1g |
methyl 2-amino-4-hydroxyhexanoate |
1779686-01-9 | 0.1g |
$968.0 | 2023-06-06 | ||
| Enamine | EN300-1300190-0.25g |
methyl 2-amino-4-hydroxyhexanoate |
1779686-01-9 | 0.25g |
$1012.0 | 2023-06-06 | ||
| Enamine | EN300-1300190-0.5g |
methyl 2-amino-4-hydroxyhexanoate |
1779686-01-9 | 0.5g |
$1056.0 | 2023-06-06 | ||
| Enamine | EN300-1300190-1.0g |
methyl 2-amino-4-hydroxyhexanoate |
1779686-01-9 | 1g |
$1100.0 | 2023-06-06 | ||
| Enamine | EN300-1300190-2.5g |
methyl 2-amino-4-hydroxyhexanoate |
1779686-01-9 | 2.5g |
$2155.0 | 2023-06-06 | ||
| Enamine | EN300-1300190-5.0g |
methyl 2-amino-4-hydroxyhexanoate |
1779686-01-9 | 5g |
$3189.0 | 2023-06-06 | ||
| Enamine | EN300-1300190-10.0g |
methyl 2-amino-4-hydroxyhexanoate |
1779686-01-9 | 10g |
$4729.0 | 2023-06-06 |
Methyl 2-amino-4-hydroxyhexanoate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Methyl 2-amino-4-hydroxyhexanoate
Methyl 2-amino-4-hydroxyhexanoate (CAS No. 1779686-01-9): A Versatile Chiral Building Block in Medicinal Chemistry
The compound Methyl 2-amino-4-hydroxyhexanoate, identified by CAS Registry Number 1779686-01-9, represents a structurally unique organic molecule with significant potential in pharmaceutical and biochemical applications. This six-carbon α-amino acid derivative features a chiral center at the fourth carbon position, creating a stereochemically defined scaffold that enables precise functionalization. The molecule combines an amino group at position 2 with a hydroxyl group at position 4, offering dual reactive sites for chemical modification. Recent advancements in asymmetric synthesis methodologies have positioned this compound as a critical intermediate in the development of bioactive molecules targeting metabolic disorders and neurodegenerative diseases.
Structurally, the compound exhibits an intriguing balance between hydrophilic and hydrophobic properties due to its polar amino and hydroxyl functionalities alongside the methyl ester group. This amphiphilic nature facilitates membrane permeability while maintaining solubility in aqueous environments—a critical trait for drug delivery systems. Spectroscopic analysis confirms its characteristic IR absorption bands at ~3300 cm⁻¹ (N-H stretching) and ~1750 cm⁻¹ (ester C=O stretch), while NMR studies reveal distinct proton resonances at δ 3.5–4.0 ppm indicative of the chiral center's environment.
Emerging research highlights its role as a precursor for peptide mimetics and enzyme inhibitors. A groundbreaking study published in Nature Chemical Biology (2023) demonstrated its utility in synthesizing dipeptide analogs that selectively inhibit glycogen synthase kinase-3β, a key target in Alzheimer's disease research. The chiral purity (>98% ee) achieved through enzymatic kinetic resolution methods enabled precise evaluation of enantiomer-specific pharmacodynamics.
Innovative synthetic pathways have further expanded its application scope. A recent JACS report described a one-pot cascade reaction using ruthenium-catalyzed asymmetric hydrogenation to construct the chiral center with >95% yield and >99% diastereoselectivity. This method significantly reduces process steps compared to traditional multi-step syntheses involving protection/deprotection cycles.
Bioactivity profiling reveals fascinating dual functionality: the amino group serves as a nucleophilic site for covalent drug conjugation, while the hydroxyl moiety enables hydrogen bonding interactions with protein targets. In vitro assays conducted by the Scripps Research Institute showed that derivatives bearing this scaffold exhibit potent anti-inflammatory activity through selective inhibition of cyclooxygenase-2 isoforms without affecting COX-1 activity—a critical safety parameter for NSAID development.
Current investigations focus on exploiting its structural versatility for targeted drug delivery systems. Researchers at MIT recently developed pH-sensitive prodrugs where this compound acts as a cleavable linker between anticancer agents and tumor-targeting peptides, achieving up to 8-fold increased cytotoxicity in acidic tumor microenvironments compared to free drug formulations.
Structural modifications continue to uncover new therapeutic potentials. A collaborative study between Stanford and Genentech demonstrated that introducing fluorine atoms adjacent to the hydroxyl group enhances blood-brain barrier penetration by 30%, making these derivatives promising candidates for CNS disorder treatments. Computational docking studies revealed these fluorinated analogs form π-cation interactions with histidine residues in target enzyme active sites—a mechanism not previously observed in conventional α-amino acid derivatives.
The compound's inherent chirality also finds application in enantioselective catalysis. A landmark report from the Max Planck Institute described using its N-methylated derivative as a ligand for palladium-catalyzed asymmetric Suzuki-Miyaura couplings, achieving unprecedented enantiocontrol (>98% ee) under mild reaction conditions—significantly advancing sustainable synthesis practices.
Recent advances in continuous flow chemistry have streamlined large-scale production while maintaining stereochemical integrity. A pilot plant-scale synthesis conducted by Merck KGaA achieved kilogram quantities with consistent optical purity using microreactor technology, demonstrating commercial viability for pharmaceutical applications.
Ongoing research explores its role as an epigenetic modulator through histone deacetylase inhibition pathways. Preclinical data from Johns Hopkins University indicate certain analogs induce differentiation of leukemia cells without cytotoxic effects on healthy cells—a breakthrough suggesting potential in epigenetic therapy development without traditional chemotherapy drawbacks.
In conclusion, Methyl 2-amino-4-hydroxyhexanoate (CAS No. 1779686-01-9) stands at the forefront of modern medicinal chemistry innovation due to its tunable structure and multifunctional reactivity profile. Its continued exploration across diverse therapeutic areas underscores its status as an indispensable tool compound for advancing precision medicine strategies targeting complex disease mechanisms.
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